Azido-PEG8-CH2CO2-NHS Azido-PEG8-CH2CO2-NHS Azido-PEG8-CH2CO2-NHS is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Brand Name: Vulcanchem
CAS No.: 2182601-81-4
VCID: VC0520301
InChI: InChI=1S/C22H38N4O12/c23-25-24-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-22(29)38-26-20(27)1-2-21(26)28/h1-19H2
SMILES: C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C22H38N4O12
Molecular Weight: 550.56

Azido-PEG8-CH2CO2-NHS

CAS No.: 2182601-81-4

Cat. No.: VC0520301

Molecular Formula: C22H38N4O12

Molecular Weight: 550.56

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG8-CH2CO2-NHS - 2182601-81-4

Specification

CAS No. 2182601-81-4
Molecular Formula C22H38N4O12
Molecular Weight 550.56
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C22H38N4O12/c23-25-24-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-22(29)38-26-20(27)1-2-21(26)28/h1-19H2
Standard InChI Key BWTLXAMVEGXXCJ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Mechanism of Action and Biochemical Properties

Functional Groups and Reactivity

Azido-PEG8-CH2CO2-NHS contains two key reactive functional groups that determine its biochemical behavior:

  • Azide Group (N3): The azide functionality allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as well as strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with cyclooctynes. These reactions proceed efficiently under mild conditions, making them suitable for biological applications.

  • NHS Ester Group: The N-hydroxysuccinimide ester readily reacts with primary amines (-NH2) found in proteins, peptides, and other biomolecules to form stable amide bonds. This reaction typically occurs at physiological pH (7.2-7.5) and can be conducted in various buffer systems.

The presence of these two distinct reactive groups on opposite ends of the molecule makes Azido-PEG8-CH2CO2-NHS a heterobifunctional crosslinker, allowing for sequential or orthogonal conjugation strategies.

Click Chemistry Applications

The azide component of Azido-PEG8-CH2CO2-NHS participates in click chemistry, a term describing reactions that are high-yielding, wide in scope, create minimal byproducts, and are stereospecific. The most common click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes, which can be performed either with copper catalysis (CuAAC) or through strain-promoted methods (SPAAC).

These click chemistry reactions form stable 1,2,3-triazole linkages, which are resistant to hydrolysis, oxidation, and reduction, making them ideal for applications requiring robust conjugation. The reactions can occur under mild conditions, which is crucial when working with sensitive biomolecules that might denature under harsh chemical environments.

Bioconjugation Mechanism

In bioconjugation applications, Azido-PEG8-CH2CO2-NHS typically operates through a two-step process:

  • Amine Coupling: The NHS ester end of the molecule reacts with primary amines on proteins, peptides, or other biomolecules, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is typically conducted at slightly alkaline pH (7.2-8.5) to ensure that a sufficient proportion of amines are in their deprotonated, nucleophilic form.

  • Click Conjugation: After the NHS ester has reacted, the resulting azide-modified biomolecule can undergo click chemistry with alkyne-containing molecules. This allows for the precise attachment of various payloads including drugs, fluorophores, detection tags, or surface anchoring groups.

The PEG8 spacer between these reactive groups provides flexibility and distance, reducing steric hindrance and potentially preserving the biological activity of conjugated biomolecules. Additionally, the hydrophilic nature of PEG enhances water solubility and biocompatibility of the resulting conjugates.

Synthesis and Production Methods

Synthetic Routes

The synthesis of Azido-PEG8-CH2CO2-NHS typically involves multiple steps, beginning with PEG8 as the starting material. A general synthetic route might include:

  • PEG Functionalization: Conversion of PEG8 to include terminal reactive groups.

  • Azide Introduction: Addition of the azide group to one end of the PEG chain, often through nucleophilic substitution reactions.

  • Carboxylic Acid Formation: Introduction of a carboxylic acid group at the other end of the PEG chain.

  • NHS Ester Formation: Activation of the carboxylic acid with N-hydroxysuccinimide using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Each step typically requires optimization of reaction conditions including temperature, solvent system, reaction time, and purification methods to ensure high yield and purity of the final product.

Scalability Considerations

The synthesis of Azido-PEG8-CH2CO2-NHS can be optimized for yield and purity, making it suitable for large-scale production. Key considerations for scalable synthesis include:

  • Reaction Efficiency: Optimization of reaction conditions to maximize yield while minimizing side products.

  • Purification Methods: Development of efficient purification protocols suitable for large-scale production, such as chromatography, recrystallization, or extraction techniques.

  • Quality Control: Implementation of robust analytical methods to ensure consistent product quality across batches.

These scalability considerations are crucial for industrial applications where consistent quality and cost-effectiveness are paramount.

Purification Techniques

Purification of Azido-PEG8-CH2CO2-NHS typically involves a combination of techniques to ensure high purity:

  • Column Chromatography: Often using silica gel or other stationary phases to separate the target compound from impurities.

  • High-Performance Liquid Chromatography (HPLC): For analytical assessment and potentially preparative purification of the final product.

  • Recrystallization: When applicable, to obtain highly pure crystalline material.

  • Dialysis or Ultrafiltration: Particularly useful for removing salts and other low molecular weight impurities from PEG-based compounds.

The selection of purification techniques depends on the specific synthetic route, the nature of potential impurities, and the required purity for the intended application.

Applications in Research and Development

Bioconjugation Applications

Azido-PEG8-CH2CO2-NHS serves as a versatile tool in bioconjugation chemistry, enabling the connection of various biomolecules with specific functional entities. Common bioconjugation applications include:

  • Protein Modification: Attachment of reporter molecules, affinity tags, or therapeutic agents to proteins through their accessible primary amines (typically lysine residues).

  • Antibody Labeling: Conjugation of detection probes or therapeutic payloads to antibodies for imaging or therapeutic applications .

  • Surface Functionalization: Modification of surfaces with biomolecules for biosensors, cell culture substrates, or implantable devices.

  • Oligonucleotide Conjugation: Attachment of functional groups to amine-modified oligonucleotides for various nucleic acid-based applications.

The heterobifunctional nature of Azido-PEG8-CH2CO2-NHS allows for stepwise conjugation strategies, reducing unwanted cross-linking and improving control over the conjugation process.

Drug Delivery Systems

In drug delivery applications, Azido-PEG8-CH2CO2-NHS facilitates the development of advanced delivery systems:

  • PEGylation: The PEG component provides improved pharmacokinetics, reduced immunogenicity, and enhanced solubility to conjugated drugs.

  • Targeted Delivery: By conjugating targeting moieties (such as antibodies or peptides) to drug molecules, allowing for specific accumulation at disease sites.

  • Stimuli-Responsive Systems: Development of drug conjugates that release their payload in response to specific stimuli (pH, enzymes, redox conditions) present at target sites.

The precision and flexibility offered by this compound contribute to the development of increasingly sophisticated drug delivery platforms with improved efficacy and reduced side effects.

Proteomics and Protein Labeling

In proteomic research, Azido-PEG8-CH2CO2-NHS enables:

  • Activity-Based Protein Profiling: Labeling of specific protein classes for identification and characterization.

  • Protein Interaction Studies: Attachment of capture agents or reporter molecules to investigate protein-protein interactions.

  • Mass Spectrometry Applications: Introduction of mass tags or enrichment handles for improved protein detection and quantification.

These applications contribute to advancing our understanding of protein function, dynamics, and interaction networks in biological systems.

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent an innovative approach to targeted protein degradation. Azido-PEG8-NHS ester serves as a valuable linker in PROTAC synthesis:

The development of effective PROTACs represents a promising frontier in drug discovery, particularly for targeting proteins previously considered "undruggable."

Antibody-Drug Conjugates (ADCs)

Azido-PEG8-NHS ester plays a significant role in the synthesis of antibody-drug conjugates, which combine the targeting specificity of antibodies with the cytotoxicity of potent drug payloads:

  • Linker Design: The PEG8 component serves as a cleavable or non-cleavable linker between the antibody and the drug payload .

  • Conjugation Chemistry: The NHS ester reacts with lysine residues on the antibody, while the azide group can be used for attaching the drug payload through click chemistry .

  • Pharmacokinetic Modulation: The PEG spacer can influence the stability, solubility, and in vivo behavior of the resulting ADC .

ADCs represent a significant advancement in targeted cancer therapy, allowing for the delivery of potent cytotoxic agents specifically to cancer cells while minimizing systemic toxicity.

Comparative Analysis

Comparison with Similar PEG Linkers

CompoundMolecular WeightKey FeaturesPrimary Applications
Azido-PEG4-CH2CO2-NHS374.4 g/molShorter PEG chain, reduced flexibility but smaller molecular sizeProtein labeling, applications where smaller linker size is preferred
Azido-PEG8-CH2CO2-NHS550.56 g/molBalanced properties between flexibility and sizeBioconjugation, ADC synthesis, general-purpose linker
Azido-PEG8-Amine438.516 g/molContains amine instead of NHS esterPROTAC synthesis, alternative conjugation strategies
Azido-PEG8-NHS ester564.58 g/molSlightly different structure from Azido-PEG8-CH2CO2-NHSADC synthesis, PROTAC development

This comparison highlights the versatility of azide-functionalized PEG linkers and the importance of selecting the appropriate linker based on specific application requirements .

Advantages and Limitations

Understanding the advantages and limitations of Azido-PEG8-CH2CO2-NHS is crucial for its effective application:

Advantages:

  • Dual Functionality: The combination of azide and NHS ester groups enables sequential conjugation strategies.

  • Mild Reaction Conditions: Both functional groups react under conditions compatible with biomolecules.

  • Enhanced Solubility: The PEG8 spacer improves water solubility and biocompatibility.

  • Reduced Steric Hindrance: The flexible PEG chain minimizes interference with the biological activity of conjugated molecules.

  • Versatile Applications: Suitable for a wide range of bioconjugation applications, from protein labeling to drug delivery.

Limitations:

  • NHS Ester Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions, particularly at higher pH, necessitating careful handling.

  • Non-specific Amine Reactivity: The NHS ester reacts with all accessible primary amines, potentially leading to heterogeneous conjugates when working with proteins.

  • Complex Purification: Separation of conjugated products from unreacted starting materials may require optimization of purification protocols.

  • Potential PEG Immunogenicity: In some applications, PEG chains can elicit immune responses, particularly with repeated administration.

These considerations guide the selection of Azido-PEG8-CH2CO2-NHS for specific applications and inform the development of conjugation strategies.

Research Findings and Case Studies

Recent Advancements

Recent research has expanded the applications and optimization of Azido-PEG8-CH2CO2-NHS in various fields:

  • Improved Synthesis Protocols: Development of more efficient synthetic routes with higher yields and purity.

  • Novel Conjugation Strategies: Exploration of sequential and orthogonal conjugation approaches leveraging the unique dual functionality.

  • Enhanced Analytical Methods: Advancement in techniques to characterize conjugates formed using this linker, including mass spectrometry and chromatographic methods.

These advancements have contributed to the broader adoption of Azido-PEG8-CH2CO2-NHS in both research and development settings.

Documented Applications

Numerous studies have documented the successful application of Azido-PEG8-CH2CO2-NHS in various contexts:

  • Protein Labeling: Studies have demonstrated the use of this compound for attaching fluorescent probes to proteins while maintaining their biological activity.

  • Drug Delivery Systems: Research has shown improved pharmacokinetics and targeted delivery of therapeutic agents conjugated using this linker.

  • Surface Functionalization: Investigations have revealed effective methods for attaching biomolecules to various surfaces for biosensor development and tissue engineering applications.

These documented applications provide valuable insights into the practical utility and versatility of Azido-PEG8-CH2CO2-NHS in addressing diverse research challenges.

Future Research Directions

The continued exploration of Azido-PEG8-CH2CO2-NHS is likely to focus on several promising directions:

  • Optimization of Conjugation Protocols: Development of standardized methods for specific applications to enhance reproducibility and efficiency.

  • Expansion of Click Chemistry Applications: Exploration of novel click chemistry variants compatible with the azide functionality for even milder and more selective conjugation.

  • Advanced Drug Delivery Systems: Integration into increasingly sophisticated delivery platforms, including stimuli-responsive systems and targeted nanomedicines.

  • Personalized Medicine Applications: Utilization in developing customized therapeutic conjugates tailored to individual patient needs.

These future directions highlight the ongoing relevance and potential of Azido-PEG8-CH2CO2-NHS in advancing various fields of biomedical research and technology development.

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